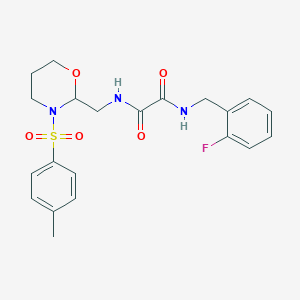

N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide often involves complex organic reactions. For instance, the synthesis of related fluorobenzyl compounds has been achieved through reductive amination, utilizing fluorobenzaldehyde with piperazine derivatives and sodium cyanoborohydride, showcasing the intricate methods employed in synthesizing these types of compounds (Mäding et al., 2006). Another approach involves the acid-catalyzed rearrangement of oxiranes for the synthesis of oxalamides, highlighting the diverse synthetic routes available for constructing complex molecules (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds involves detailed analysis using techniques such as X-ray diffraction. For instance, studies on heterometallic trinuclear oxalate-bridged complexes provide insight into the coordination and geometric arrangements that might be analogous to the molecular structure of this compound (Maxim et al., 2013).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, such as the study on N-methylbenzylammonium fluorochromate(VI) on silica gel, which demonstrates selective oxidation reactions (Kassaee et al., 2004). Another example includes the synthesis of cyclic dipeptidyl ureas, showing the potential for cycloaddition and rearrangement reactions (Sañudo et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be related to studies on similar compounds. For example, the synthesis and characterization of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro [1,4]-oxazino [3,2-b]-1,4-oxazine provide valuable insights into the physical properties of cyclic and bridged compounds (Xie et al., 2003).

Chemical Properties Analysis

Chemical properties such as reactivity towards various reagents, stability under different conditions, and functional group transformations are crucial. Research on the functionalization of C60 with N-fluorobenzenesulfonimide highlights the chemical versatility and potential reactivity patterns that could be relevant to this compound (Li et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

N1-(2-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, due to its complex structure, is likely involved in synthetic chemistry for the development of pharmaceuticals or materials with specific properties. Studies on similar compounds, such as the use of N-fluorobenzenesulfonimide (NFSI) in chemical reactions, highlight the role of fluorinated compounds in introducing fluorine atoms into organic molecules, which is crucial for modifying the physical, chemical, and biological properties of compounds. For instance, NFSI has been utilized as an efficient nitrogen source for C–N bond formation, demonstrating the significance of such reagents in synthetic organic chemistry (Li & Zhang, 2014).

Catalysis and Reaction Mechanisms

The intricate structure of this compound suggests its potential involvement in catalytic processes, perhaps as a ligand in metal-catalyzed reactions or as a reagent in organocatalysis. Research on related fluorine-containing compounds, such as the palladium-catalyzed diamination of unactivated alkenes using NFSI, sheds light on the role of such molecules in promoting or influencing chemical reactions. These studies reveal the mechanism through which fluorinated reagents participate in complex reaction pathways, offering insights into the development of new synthetic methodologies (Sibbald & Michael, 2009).

Eigenschaften

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-15-7-9-17(10-8-15)31(28,29)25-11-4-12-30-19(25)14-24-21(27)20(26)23-13-16-5-2-3-6-18(16)22/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASADZFVPDMQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2480781.png)

![7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2480786.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)